molecular formula C23H26ClN3O2S B2434237 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride CAS No. 1217198-04-3

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride

货号: B2434237
CAS 编号: 1217198-04-3
分子量: 443.99
InChI 键: KISHUHRRFQEGBN-ASTDGNLGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O2S and its molecular weight is 443.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the treatment of metabolic disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula: C17_{17}H20_{20}N2_{2}ClS
  • Molecular Weight: 320.87 g/mol
  • Chemical Structure:

    Chemical Structure

This compound functions primarily as a modulator of the GPR119 receptor, which is implicated in glucose metabolism and insulin secretion. The activation of GPR119 has been associated with increased incretin levels, leading to enhanced insulin release from pancreatic beta cells. This mechanism is particularly relevant for conditions such as type 2 diabetes and obesity.

Pharmacological Effects

  • Antidiabetic Activity:
    • The compound has shown promise in preclinical studies as an effective agent for managing type 2 diabetes by enhancing insulin secretion and improving glycemic control .
  • Neuroprotective Properties:
    • Research indicates potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways, although detailed studies are still required to substantiate these claims .
  • Metabolic Regulation:
    • It may play a role in regulating lipid metabolism and reducing adiposity, contributing to its utility in treating obesity-related complications .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively stimulates GPR119-mediated signaling pathways. Key findings include:

  • Increased cAMP Production: The compound significantly elevates cyclic AMP (cAMP) levels in response to glucose stimulation, indicating enhanced beta-cell activity.
  • Insulin Secretion: Assays using isolated pancreatic islets show that the compound promotes insulin release in a glucose-dependent manner.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of this compound:

  • Glucose Tolerance Tests: Mice treated with the compound exhibited improved glucose tolerance compared to controls, suggesting enhanced metabolic function.
  • Weight Management: Studies indicate a reduction in body weight and fat mass in obese models treated with the compound, highlighting its potential as an anti-obesity agent.

Case Study 1: Type 2 Diabetes Management

A recent study involving diabetic rats treated with this compound showed a significant decrease in fasting blood glucose levels over a four-week treatment period. The results suggested that the compound could serve as a viable therapeutic option for managing hyperglycemia.

Case Study 2: Neuroprotection

In a model of neuroinflammation, administration of the compound resulted in reduced markers of inflammation and oxidative stress in brain tissues. This suggests potential applications in neurodegenerative diseases, although further clinical studies are warranted.

属性

IUPAC Name

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S.ClH/c1-18-6-5-9-20-22(18)24-23(29-20)26(13-12-25-14-16-28-17-15-25)21(27)11-10-19-7-3-2-4-8-19;/h2-11H,12-17H2,1H3;1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISHUHRRFQEGBN-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。